molecular formula C13H21NO B13240601 (1-Cyclohexylethyl)(furan-2-ylmethyl)amine

(1-Cyclohexylethyl)(furan-2-ylmethyl)amine

Cat. No.: B13240601
M. Wt: 207.31 g/mol
InChI Key: FWYNWZNDCIUXMJ-UHFFFAOYSA-N
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Description

(1-Cyclohexylethyl)(furan-2-ylmethyl)amine is a secondary amine featuring a cyclohexylethyl group and a furan-2-ylmethyl substituent. Secondary amines with aromatic (e.g., furan) and aliphatic (e.g., cyclohexyl) groups are widely explored in pharmaceutical and materials science due to their tunable electronic and steric properties .

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

1-cyclohexyl-N-(furan-2-ylmethyl)ethanamine

InChI

InChI=1S/C13H21NO/c1-11(12-6-3-2-4-7-12)14-10-13-8-5-9-15-13/h5,8-9,11-12,14H,2-4,6-7,10H2,1H3

InChI Key

FWYNWZNDCIUXMJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCCCC1)NCC2=CC=CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Cyclohexylethyl)(furan-2-ylmethyl)amine typically involves the reaction of cyclohexylethylamine with furan-2-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride. The reaction conditions often include solvents like methanol or ethanol and may require heating to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for (1-Cyclohexylethyl)(furan-2-ylmethyl)amine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(1-Cyclohexylethyl)(furan-2-ylmethyl)amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1-Cyclohexylethyl)(furan-2-ylmethyl)amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (1-Cyclohexylethyl)(furan-2-ylmethyl)amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The furan ring and amine group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural motifs with (1-Cyclohexylethyl)(furan-2-ylmethyl)amine:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Method
N-Cyclohexyl-2-furanmethanamine C₁₁H₁₇NO 179.26 Cyclohexyl, furan-2-ylmethyl Ru-catalyzed amination
N-Benzyl(furan-2-ylmethyl)amine C₁₂H₁₃NO 187.24 Benzyl, furan-2-ylmethyl Zinc-mediated reductive amination
(furan-2-ylmethyl)(methyl)(1-phenylpropan-2-yl)amine C₁₅H₁₉NO 229.32 1-Phenylpropan-2-yl, methyl, furan-2-ylmethyl Not specified
(1-Cyclohexylethyl)(2-methylbutyl)amine C₁₃H₂₇N 197.36 Cyclohexylethyl, 2-methylbutyl Not detailed

Key Observations :

  • Electronic Effects : The presence of the furan ring introduces π-electron density, enhancing reactivity in catalytic processes compared to purely aliphatic amines like (1-Cyclohexylethyl)(2-methylbutyl)amine .
  • Steric Hindrance : Bulky substituents (e.g., cyclohexylethyl) reduce reaction rates in amination processes compared to smaller groups like benzyl .

Comparison :

  • Ru catalysis excels in scalability but requires prolonged heating.
  • Microwave methods prioritize speed but may necessitate specialized equipment .

Physicochemical Properties

  • NMR Data :
    • N-Cyclohexyl-2-furanmethanamine : ¹H NMR signals at δ 6.3–7.4 ppm (furan protons) and δ 1.2–2.1 ppm (cyclohexyl CH₂) .
    • N-Benzyl(furan-2-ylmethyl)amine : ¹H NMR δ 7.3–7.4 ppm (benzyl aromatic) and δ 3.8 ppm (N–CH₂–furan) .
  • GC-MS : Molecular ion peaks (M⁺) align with theoretical masses, confirming structural integrity .

Thermal Stability : Cyclohexyl-containing amines exhibit higher decomposition temperatures (>200°C) compared to benzyl derivatives due to increased aliphatic character .

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